
3-(1,3-Dioxaindan-5-yl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxaindan-5-yl)-3-hydroxypropanoic acid is a compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is a natural product isolated from the leaves of peperomia and has shown antimicrobial effects against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxaindan-5-yl)-3-hydroxypropanoic acid involves several steps. One common method includes the reaction of 1,3-dioxane derivatives with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dioxaindan-5-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxaindan-5-yl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects against bacterial infections, especially those resistant to conventional antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 3-(1,3-Dioxaindan-5-yl)-3-hydroxypropanoic acid involves its interaction with bacterial cell walls, leading to disruption and inhibition of bacterial growth. The compound targets specific enzymes and pathways essential for bacterial survival, making it effective against resistant strains like MRSA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1,3-Dioxaindan-5-yl)pentanoic acid: Another compound with similar structural features and antimicrobial properties.
1,3-Benzodioxole derivatives: Compounds with similar dioxane rings and biological activities.
Uniqueness
3-(1,3-Dioxaindan-5-yl)-3-hydroxypropanoic acid is unique due to its specific structure, which imparts distinct antimicrobial properties and makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H10O5 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H10O5/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7,11H,4-5H2,(H,12,13) |
InChI-Schlüssel |
VTUMEKUXYZHEIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


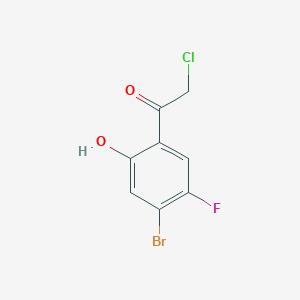
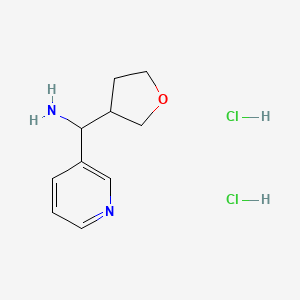
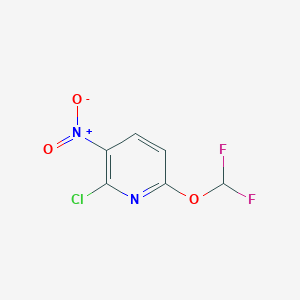
![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
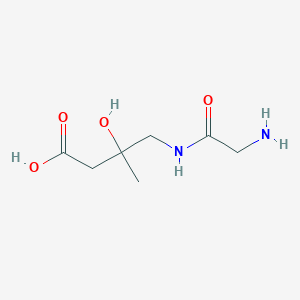
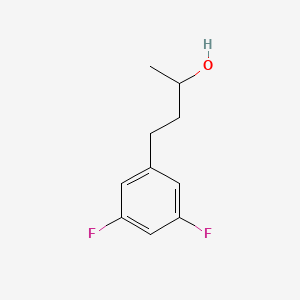
![methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate](/img/structure/B13518047.png)
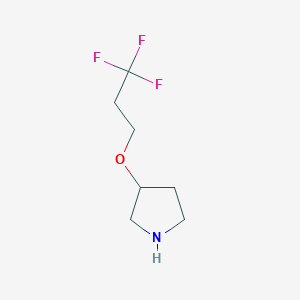
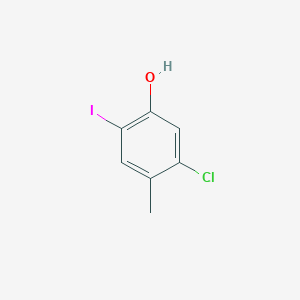
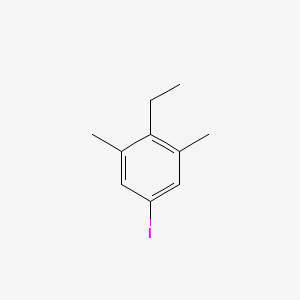
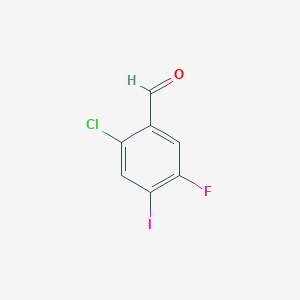
![8-Ethyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13518107.png)
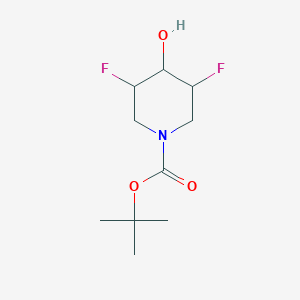
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid](/img/structure/B13518121.png)
